molecular formula C25H33N5O3 B6116149 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine

4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine

Cat. No. B6116149
M. Wt: 451.6 g/mol
InChI Key: JRJYPMDPUGFSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, material science, and catalysis.

Scientific Research Applications

4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine has shown promising results in various scientific research applications. One of the most significant applications is in the field of drug development, where this compound has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has also been used in the development of new materials such as polymers and nanoparticles, where it has shown excellent catalytic activity.

Mechanism of Action

The mechanism of action of 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. Specifically, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine has been found to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and activation of the immune system. Additionally, this compound has also been found to exhibit excellent catalytic activity in various chemical reactions, making it a promising candidate for use in industrial processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine in lab experiments is its potent activity against cancer cells. This makes it an excellent candidate for use in drug development studies. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine. One of the most significant directions is the further investigation of its mechanism of action and the identification of its molecular targets. Additionally, there is also a need for the development of more efficient and cost-effective synthesis methods for this compound. Finally, there is also a need for the evaluation of its potential applications in other fields such as catalysis and material science.
Conclusion:
In conclusion, 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine is a highly promising compound with potential applications in various scientific research fields. Its potent anticancer activity, catalytic activity, and immune system activation make it an excellent candidate for use in drug development, material science, and catalysis. Further research is needed to fully understand its mechanism of action and molecular targets, as well as to develop more efficient synthesis methods and evaluate its potential applications in other fields.

Synthesis Methods

The synthesis of 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine involves a complex series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 1,3-dibromo-5-(4-bromophenyl)benzene with 1-methyl-1H-pyrazole-3,4,5-tricarbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1,3-diethynyl-2,4,5-trimethylbenzene and morpholine to yield the final product.

properties

IUPAC Name

4-[3-[1-methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-27-25(7-4-10-30-15-21-33-22-16-30)23(5-2-8-28-11-17-31-18-12-28)24(26-27)6-3-9-29-13-19-32-20-14-29/h8-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJYPMDPUGFSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C#CCN2CCOCC2)C#CCN3CCOCC3)C#CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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